Cyhalofop
CAS No.: 122008-78-0
Cat. No.: VC0002158
Molecular Formula: C16H12FNO4
Molecular Weight: 301.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 122008-78-0 |
---|---|
Molecular Formula | C16H12FNO4 |
Molecular Weight | 301.27 g/mol |
IUPAC Name | (2R)-2-[4-(4-cyano-2-fluorophenoxy)phenoxy]propanoic acid |
Standard InChI | InChI=1S/C16H12FNO4/c1-10(16(19)20)21-12-3-5-13(6-4-12)22-15-7-2-11(9-18)8-14(15)17/h2-8,10H,1H3,(H,19,20)/t10-/m1/s1 |
Standard InChI Key | ROBSGBGTWRRYSK-SNVBAGLBSA-N |
Isomeric SMILES | C[C@H](C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)C#N)F |
SMILES | CC(C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)C#N)F |
Canonical SMILES | CC(C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)C#N)F |
Melting Point | 1700-2040 °C |
Introduction
Chemical Identity and Structural Properties
Cyhalofop, chemically designated as (R)-2-[4-(4-cyano-2-fluorophenoxy)phenoxy]propionic acid butyl ester, belongs to the aryloxyphenoxy propionate family. Its molecular formula is , with a molecular weight of 381.38 g/mol . The compound’s structure features a chiral center, conferring enantioselective herbicidal activity. Key physicochemical properties include:
Property | Value | Source |
---|---|---|
Water solubility (25°C) | 0.44 ppm | |
Log | 3.31 | |
Vapor pressure | mm Hg | |
Melting point | Not reported |
The low water solubility and moderate lipophilicity () suggest limited mobility in aqueous environments but potential adsorption to organic matter in soil . The butyl ester moiety enhances absorption through plant cuticles, while enzymatic hydrolysis releases the active acid form, cyhalofop acid .
Mechanism of Action: Targeting Lipid Biosynthesis
Cyhalofop-butyl operates via inhibition of acetyl-CoA carboxylase (ACCase), an enzyme critical for fatty acid synthesis in grasses . ACCase catalyzes the ATP-dependent carboxylation of acetyl-CoA to malonyl-CoA, a precursor for lipid membranes. By binding to the carboxyltransferase domain of ACCase, cyhalofop disrupts lipid production, leading to membrane leakage, chlorosis, and necrosis in susceptible weeds .
This mechanism is selective for monocotyledonous plants (grasses), as dicotyledonous crops like rice possess a plastidic ACCase isoform insensitive to AOPP herbicides . Consequently, cyhalofop effectively controls Echinochloa crus-galli (barnyard grass) and Leptochloa chinensis (sprangletop) without harming rice .
Agricultural Efficacy and Application Practices
Weed Control Spectrum
Cyhalofop-butyl exhibits broad-spectrum activity against grass weeds in direct-seeded and transplanted rice systems. A 2021 study in Indonesia demonstrated 85–95% control of E. crus-galli and L. chinensis at doses of 50–175 L·ha⁻¹, with no phytotoxicity observed in rice . Efficacy persisted for 6 weeks post-application, reducing weed biomass by 70–90% compared to unweeded controls .
Optimal Dosage and Formulations
Field trials indicate dose-dependent efficacy:
Dose (L·ha⁻¹) | Weed Control (%) | Grain Yield (kg·ha⁻¹) |
---|---|---|
50 | 85 | 10,250 |
100 | 92 | 11,000 |
175 | 95 | 11,500 |
Higher doses (>100 L·ha⁻¹) marginally improve control but may increase environmental load . Commercial formulations (e.g., 29.6% emulsifiable concentrate) are applied post-emergence at 200–400 g a.i.·ha⁻¹ .
Environmental Fate and Ecotoxicology
Aquatic Toxicity
Cyhalofop-butyl poses risks to aquatic organisms. Zebrafish (Danio rerio) embryos exposed to 1–5 mg·L⁻¹ exhibited developmental abnormalities, including pericardial edema and spinal curvature . Mechanistic studies revealed:
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Oxidative stress: 2x increase in reactive oxygen species (ROS) at 2 mg·L⁻¹ .
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Apoptosis: Upregulation of caspase-3 and caspase-9 genes, with 50% mortality at 4 mg·L⁻¹ .
Soil and Water Persistence
The compound’s half-life in aerobic soil is 7–14 days, with primary metabolites (cyhalofop acid and 4-cyano-2-fluorophenol) showing greater mobility . Hydrolysis is pH-dependent, with faster degradation in alkaline conditions ( days at pH 9) .
Residue Analysis and Detection Methods
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for residue quantification. A 2022 study achieved limits of quantification (LOQ) of 0.01 mg·kg⁻¹ in rice grains, with recovery rates of 78.6–108.5% . Key transitions monitored include m/z 382 → 282 (cyhalofop-butyl) and m/z 282 → 237 (cyhalofop acid) .
Synthesis and Industrial Production
Cyhalofop-butyl is synthesized via a two-step process:
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Condensation: R-(+)-2-(4-hydroxyphenoxy)propionic acid reacts with 3,4-difluorobenzonitrile in dimethylformamide (DMF) at 80°C .
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Esterification: The intermediate is treated with butyl bromide under phase-transfer catalysis (e.g., tetrabutylammonium bromide), yielding cyhalofop-butyl with 49% efficiency .
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